molecular formula C20H19NO3 B4584681 1-methoxy-N-(2-phenoxyethyl)-2-naphthamide

1-methoxy-N-(2-phenoxyethyl)-2-naphthamide

Cat. No. B4584681
M. Wt: 321.4 g/mol
InChI Key: PVGUVEWKQAFIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-methoxy-N-(2-phenoxyethyl)-2-naphthamide" is a compound likely involved in organic synthesis and pharmaceutical research due to its structural components. Compounds containing naphthamide, methoxy, and phenoxyethyl groups have been studied for various chemical properties and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of naphthamide derivatives often involves catalyzed reactions, regioselective additions, and carbonylations. For example, the synthesis of related naphthyl-propenoic acid, a precursor to anti-inflammatory agents, demonstrates the complexity and precision required in synthesizing such compounds, involving Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

Molecular structure characterization of similar compounds utilizes techniques like Fourier transform-infrared spectroscopy (FT-IR), NMR, and UV–vis spectral methods. Computational methods like density functional theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure, providing insights into the compound's reactivity and properties (Patil et al., 2021).

Chemical Reactions and Properties

Naphthamide compounds participate in nucleophilic aromatic substitution reactions, where substituents like methoxy groups are replaced with various nucleophiles, demonstrating the compound's reactivity and potential for derivatization (Hattori et al., 1994).

Scientific Research Applications

Protecting Group Application in Organic Synthesis

The use of naphthylmethoxymethyl (NAPOM) derivatives as protecting groups for various functional groups such as hydroxy and mercapto groups in organic synthesis has been developed. NAPOM offers mild introduction conditions and selective removal options in the presence of other protecting groups, highlighting its utility in complex synthetic pathways (Takuya Sato, T. Oishi, Kohei Torikai, 2015).

Environmental Biodegradation Studies

Research on Nocardioides sp. strain KP7 has revealed insights into the metabolic pathways involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene. This study elucidates the enzymatic ring cleavage of 1-hydroxy-2-naphthoate, a process crucial for understanding the biodegradation of hazardous compounds in the environment (K. Adachi, T. Iwabuchi, H. Sano, S. Harayama, 1999).

Photoreactions and Synthetic Applications

Investigations into the photoreactions of naphthyl-containing compounds in various solvents have provided pathways to synthesize secondary amides and other derivatives. These reactions offer insights into harnessing light-induced transformations for the synthesis of complex organic molecules (S. Nishimoto, T. Izukawa, T. Kagiya, 1982).

Interaction Studies with Biological Molecules

Fluorescence spectral studies have been conducted to understand the interactions between naphthalene derivatives and Bovine Serum Albumin (BSA). These studies contribute to our understanding of how such compounds interact with proteins, which is valuable in drug development and biochemistry (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).

Green Chemistry Applications

Research into the use of ionic liquids for the regeneration of phenols from ethers highlights a green chemistry approach to chemical transformations. This method demonstrates the potential for sustainable practices in chemical synthesis and processing (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, D. Chi, 2004).

properties

IUPAC Name

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-19-17-10-6-5-7-15(17)11-12-18(19)20(22)21-13-14-24-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGUVEWKQAFIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Reactant of Route 3
Reactant of Route 3
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.